molecular formula C10H8ClNO B8606682 5-(3-Chlorophenyl)-2-methyloxazole

5-(3-Chlorophenyl)-2-methyloxazole

Cat. No.: B8606682
M. Wt: 193.63 g/mol
InChI Key: KAAOUNHODGZJQC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-2-carboxylic acid derivatives.

    Reduction: Formation of 5-(3-chlorophenyl)-2-methyl-oxazoline.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-2-methyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-2-methyloxazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and an oxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

KAAOUNHODGZJQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Tl(OAc)3 (4.2 g, 11.1 mmol) in acetonitrile (80 ml), trifluoromethanesulfuric acid (5 g, 33.3 mmol) was added dropwise at room temperature and stirred for 15 min. The reaction mixture was then heated to 80° C. and 1-(3-chloro-phenyl)-ethanone (1.14 g, 7.4 mmol) in acetonitrile (40 ml) was added. After one h, the reaction was quenched with dichloromethane and saturated sodium bicarbonate. The organic layer was dried, purified by column chromatography with 5˜19% ethyl acetate in hexanes to give 1.2 (83.9%) g of 5-(3-chloro-phenyl)-2-methyl-oxazole as yellow oil. 1H-NMR(CDCl3) d(ppm): 7.60 (s, 1H), 7.48 (d, 1H), 7.29 (m, 2H), 7.23 (s, 1H) and 2.34 (s, 3H). Step 2: 2-Bromomethyl-5-(3-chloro-phenyl)-oxazole: 5-(3-chloro-phenyl)-2-methyl-oxazole (580 mg, 3 mmol) was mixed with NBS (531 mg, 3 mmol) and BPOA (36.3 mg, 0.15 mmol) in CCl4 at room temperature. The reaction mixture was heated at 75° C. for 2 h and then quenched with water and dichloromethane. The organic layer was dried, concentrated, purified by column chromatography with 2˜5% ethyl acetate in hexanes to give 562 mg (68.3%) of 2-bromomethyl-5-(3-chloro-phenyl)-oxazole as yellow oil. 1H-NMR(CDCl3) d(ppm): 7.67 (s, 1H), 7.54 (d, 1H), 7.35(m, 3H) and 4.56 (s, 2H).
[Compound]
Name
Tl(OAc)3
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
83.9%

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